Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95%

Catalog No.
S6588022
CAS No.
66508-94-9
M.F
C6H9NO4
M. Wt
159.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate;  95%

CAS Number

66508-94-9

Product Name

Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95%

IUPAC Name

ethyl (Z)-3-hydroxy-2-nitrosobut-2-enoate

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

InChI

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4-

InChI Key

HVTHITHXCDMTDK-PLNGDYQASA-N

SMILES

CCOC(=O)C(=C(C)O)N=O

Canonical SMILES

CCOC(=O)C(=C(C)O)N=O

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/N=O

The exact mass of the compound Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate; 95% is 159.05315777 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate, with the molecular formula C₆H₉NO₄ and a molecular weight of 159.14 g/mol, is a compound characterized by its hydroxyimino functional group and a keto acid structure. It is soluble in various solvents and exhibits a high degree of bioavailability, making it a subject of interest in both synthetic chemistry and biological research .

  • Organic synthesis

    The presence of the oxime functional group (C=N-OH) suggests EPO might be a valuable intermediate in the synthesis of other organic compounds. Oximes can participate in various reactions, such as cyclizations, rearrangements, and conversions to ketones or aldehydes [].

  • Biological studies

    EPO's structural similarity to pyruvate, a key intermediate in cellular metabolism, raises possibilities for research in biochemistry. Pyruvate serves as a substrate for various enzymes and plays a crucial role in energy production. Studying how cells interact with EPO could provide insights into cellular processes and potentially lead to the development of new drugs.

  • Material science

    Some oxime derivatives possess interesting properties, such as the ability to form crystals or gels. While research on EPO for this purpose is not documented, further investigation might reveal potential applications in material science.

Typical of compounds containing hydroxyimino and keto functionalities. Key reactions include:

  • Condensation Reactions: The hydroxyimino group can react with aldehydes or ketones to form oximes.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or alcohols.
  • Hydrolysis: In the presence of water, it can undergo hydrolysis to form ethyl 3-oxobutanoate and hydroxylamine.

These reactions highlight its versatility as a building block in organic synthesis .

Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate has shown potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.
  • Cytotoxic Effects: Research indicates possible cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapies .

The compound's interactions with biological systems are still under exploration, necessitating more detailed studies to elucidate its mechanisms of action.

Several methods can be employed to synthesize Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate:

  • Condensation of Ethyl Acetoacetate: This method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions.
  • Oxidation of Ethyl 3-hydroxybutanoate: Ethyl 3-hydroxybutanoate can be oxidized to form the corresponding oxo compound followed by reaction with hydroxylamine.
  • Direct Hydroxylamination: A direct approach where an appropriate ketone is reacted with hydroxylamine in the presence of an acid catalyst.

These methods provide various pathways for obtaining the compound, each with specific advantages regarding yield and purity .

Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate has several applications:

  • Research Tool: It is utilized in chemical research for synthesizing other compounds and studying reaction mechanisms.
  • Potential Pharmaceutical Intermediate: Given its biological activity, it may serve as an intermediate in drug development, particularly in designing antimicrobial or anticancer agents.
  • Agricultural Chemistry: Its properties may also lend themselves to applications in agrochemicals, although this area requires further exploration.

Interaction studies involving Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate focus on its binding affinities and effects on various biological targets. Initial findings suggest that it may interact with enzymes involved in metabolic pathways, potentially influencing the efficacy of other therapeutic agents. Further studies are needed to fully understand these interactions and their implications for drug design and therapy .

Several compounds share structural similarities with Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
(Z)-Methyl 2-(hydroxyimino)-3-oxopentanoate289882-13-90.91Contains a methyl group instead of ethyl.
Ethyl 2-(methoxyimino)-4-oxopentanoate82874-96-20.82Features a methoxy group; different carbon chain length.
Methyl 2-(hydroxyimino)hexanoate10409-25-30.80Longer carbon chain; altered biological properties.

Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate stands out due to its specific hydroxyimino configuration and unique reactivity profile, which may enhance its potential applications in medicinal chemistry compared to these similar compounds .

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

159.05315777 g/mol

Monoisotopic Mass

159.05315777 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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